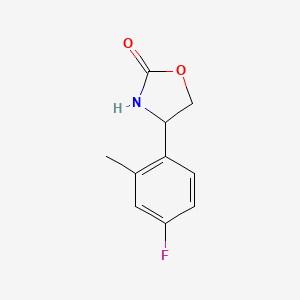
4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a fluorinated aromatic ring and an oxazolidinone ring, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one typically involves the reaction of 4-fluoro-2-methylphenylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. This process can be carried out under mild conditions, often using a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication, making it a potent antibacterial agent .
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced resistance.
Cytoxazone: An oxazolidinone used in the synthesis of macrolide antibiotics
Uniqueness: 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated aromatic ring enhances its stability and lipophilicity, contributing to its effectiveness as an antibacterial agent .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
4-(4-fluoro-2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-6-4-7(11)2-3-8(6)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13) |
Clave InChI |
IRPVOJURNJXMBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




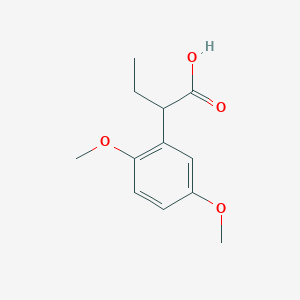
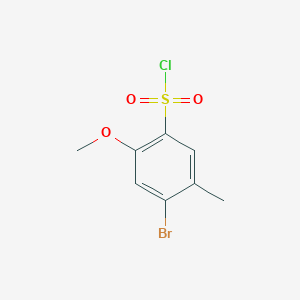
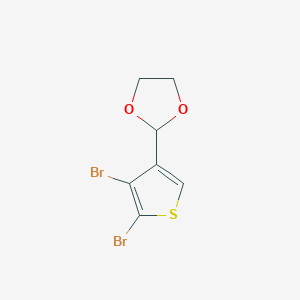

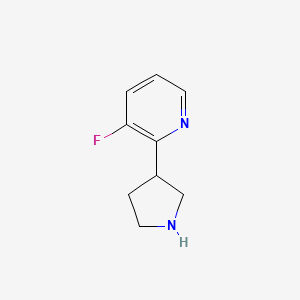
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
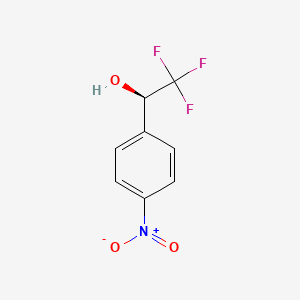
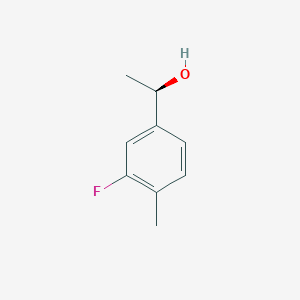
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
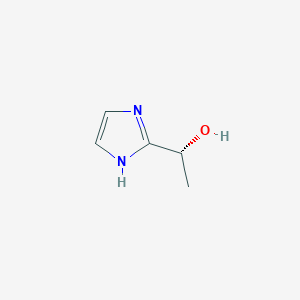

![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
